

Comparative study of 2,4-diaminoquinazolines as multi-kinase inhibitors.

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Compound of Interest

Compound Name: 2,4-Diamino-5-fluoroquinazoline

Cat. No.: B046956

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Comparative Study of 2,4-Diaminoquinazolines as Multi-Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminoquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of multi-kinase inhibitors for oncology and other therapeutic areas. This guide provides a comparative analysis of selected 2,4-diaminoquinazoline derivatives, summarizing their inhibitory activities against a range of protein kinases. The data presented is compiled from published research, offering a valuable resource for investigators in the field of kinase inhibitor discovery.

Introduction to 2,4-Diaminoquinazolines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a successful therapeutic strategy. The 2,4-diaminoquinazoline core serves as a versatile template for the design of such inhibitors, with different substitutions on the quinazoline ring system allowing for the modulation of potency and selectivity against various kinases. Several derivatives have shown promise as multi-targeted agents, capable of inhibiting key kinases involved in tumor growth, proliferation, and survival.

Comparative Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of notable 2,4-diaminoquinazoline-based multi-kinase inhibitors against various protein kinases. These compounds have been selected based on the availability of quantitative inhibitory data from peer-reviewed publications.

Table 1: Kinase Inhibitory Profile of BPR1K871

BPR1K871 is a potent multi-kinase inhibitor identified for its efficacy in acute myeloid leukemia (AML) and solid tumors.^{[1][2][3][4][5]} It exhibits strong dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B).^{[1][2][3][4][5]} A broader kinase profiling study using KINOMEScan technology revealed that BPR1K871 inhibits 77 therapeutically relevant kinases out of 395 tested at a concentration of 1000 nM.^{[1][3]}

Target Kinase	BPR1K871 IC50 (nM)
FLT3	19
AURKA	22
AURKB	13

Table 2: Kinase Inhibitory Profile of Compound 9d (A PAK4 Inhibitor)

Compound 9d is a 2,4-diaminoquinazoline derivative developed as a potent and selective inhibitor of p21-activated kinase 4 (PAK4), a key regulator of cell migration, invasion, and survival.

Target Kinase	Compound 9d IC50 (μM)
PAK4	0.033

Table 3: Kinase Inhibitory Profile of Quinazoline-Isatin Hybrid 6c

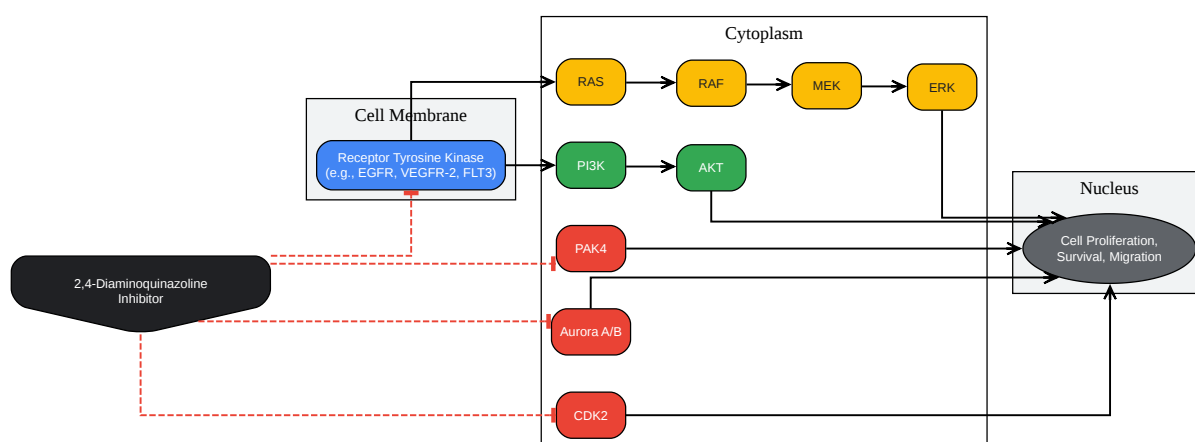
Compound 6c is a hybrid molecule combining the 2,4-diaminoquinazoline scaffold with an isatin moiety, demonstrating potent activity against multiple cancer-related kinases.^{[6][7][8][9][10][11]}

[\[12\]](#)[\[13\]](#)

Target Kinase	Compound 6c IC50 (μM)
CDK2	0.183 ± 0.01
EGFR	0.083 ± 0.005
VEGFR-2	0.076 ± 0.004
HER2	0.138 ± 0.07

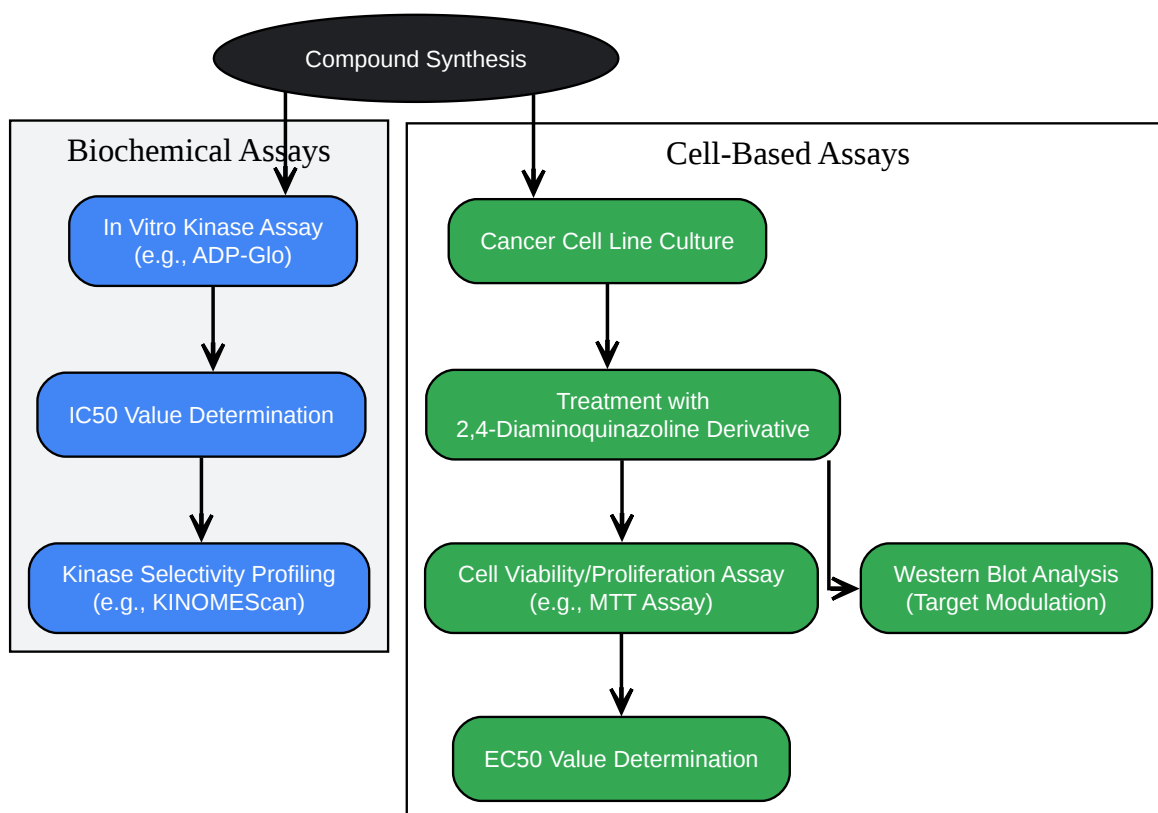
Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used for their characterization is crucial for understanding their mechanism of action and the context of the presented data.



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Caption: Generalized signaling pathways targeted by 2,4-diaminoquinazoline multi-kinase inhibitors.



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Caption: A typical experimental workflow for the evaluation of 2,4-diaminoquinazoline kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. The following are representative protocols for the key assays used to characterize the 2,4-diaminoquinazoline inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP
- 2,4-Diaminoquinazoline test compounds
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 384-well plates
- Luminometer

Procedure:

- Kinase Reaction:
 - Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
 - Add serial dilutions of the 2,4-diaminoquinazoline test compound or vehicle (DMSO) to the wells of a 384-well plate.
 - Initiate the kinase reaction by adding ATP to each well.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

- ADP Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.

Materials:

- Cancer cell lines
- Complete cell culture medium
- 2,4-Diaminoquinazoline test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the 2,4-diaminoquinazoline test compound or vehicle (DMSO).
 - Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Incubation:
 - Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Determine the EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the phosphorylation status of a kinase or its downstream substrates within cells, confirming target engagement by the inhibitor.

Materials:

- Cancer cell lines
- 2,4-Diaminoquinazoline test compound
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (specific for the phosphorylated and total forms of the target kinase/substrate)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE gels and electrophoresis equipment
- PVDF or nitrocellulose membranes and transfer apparatus
- Imaging system for chemiluminescence detection

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with the 2,4-diaminoquinazoline inhibitor at various concentrations for a specified time.
 - Lyse the cells in lysis buffer and quantify the protein concentration.

- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and incubate with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection and Analysis:
 - Add the chemiluminescent substrate and capture the signal using an imaging system.
 - Analyze the band intensities to determine the relative levels of the phosphorylated and total proteins. A decrease in the phosphorylated form of the target protein upon inhibitor treatment indicates target engagement.

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